methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Description

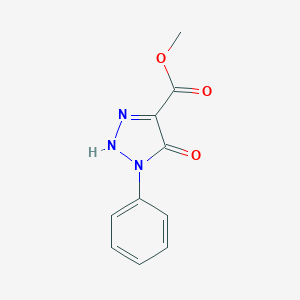

Methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative characterized by a phenyl group at the 1-position, a hydroxyl group at the 5-position, and a methyl ester at the 4-position. The triazole core is known for its stability and diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-10(15)8-9(14)13(12-11-8)7-5-3-2-4-6-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRGQUOVVSKIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The general procedure (GP1) involves heating equimolar amounts of methyl acetoacetate and phenyl azide in MeCN (0.2 M) with 1.2 equivalents of DBU at 50°C for 12 hours. Purification via flash chromatography (MeOH/DCM/AcOH 90:10:0.1) yields the product as a crystalline solid. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | MeCN |

| Temperature | 50°C |

| Catalyst | DBU (1.2 equiv) |

| Reaction Time | 12 hours |

| Yield | 70–85% |

Substituting phenyl azide with electron-deficient aryl azides (e.g., 4-bromophenyl azide) reduces yields to 50–60% due to slower cycloaddition kinetics.

Phase-Transfer Catalysis Approach

An alternative route employs phase-transfer catalysis (PTC) to facilitate the cycloaddition under mild conditions. This method (GP3) uses tetrabutylammonium bromide (TBAB) as the catalyst and potassium hydroxide (KOH) as the base in diethyl ether.

Mechanistic Insights

The PTC method operates via interfacial deprotonation of the β-ketoester, generating a reactive enolate that reacts with the azide. This approach avoids high temperatures but requires rigorous exclusion of moisture.

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Catalyst | TBAB (10 mol%) |

| Base | KOH (2 equiv) |

| Reaction Time | 4 hours |

| Yield | 60–75% |

Comparative studies indicate that DBU-mediated synthesis provides higher reproducibility, while PTC is preferable for acid-sensitive substrates.

Structural and Spectroscopic Characterization

This compound exhibits distinct spectroscopic features:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 7.7 Hz, 2H, Ar-H), 7.44 (t, J = 7.7 Hz, 2H, Ar-H), 7.39 (t, J = 7.4 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.25 (s, 3H, C-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 161.4 (C=O), 152.2 (C-OH), 135.8 (Ar-C), 129.1 (Ar-C), 128.4 (Ar-C), 122.4 (Ar-C), 55.9 (OCH₃), 10.3 (C-CH₃).

Infrared (IR) Spectroscopy

Strong absorptions at 1748 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (O-H stretch) confirm ester and hydroxyl functionalities.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ at m/z 234.0878 aligns with the theoretical mass (C₁₁H₁₁N₃O₃).

Applications in Medicinal Chemistry

This compound serves as a precursor for histone deacetylase (HDAC) inhibitors, exemplified by SAHA analogs. Functionalization at the 4-position with hydroxamic acid moieties enhances bioactivity. Derivatives exhibit IC₅₀ values below 100 nM in HDAC inhibition assays, highlighting therapeutic potential in oncology .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives is provided below, focusing on substituent effects, physicochemical properties, and functional roles.

2.1 Substituent Variations at the 1-Position

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): 1-Position: Pyridin-3-yl group instead of phenyl. 5-Position: Formyl group instead of hydroxyl. The formyl group at C5 increases electrophilicity, making the compound more reactive in nucleophilic additions compared to the hydroxyl analogue .

- Methyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate (): 1-Position: Benzyl group instead of phenyl. 5-Position: Variants include hydrogen or tert-butoxycarbonyl-amino groups. Impact: The benzyl group increases steric bulk and lipophilicity, which may improve membrane permeability in biological systems. The tert-butoxycarbonyl-amino group at C5 () enhances steric protection and stability under acidic conditions, suggesting utility in prodrug design .

- Ethyl 1-(4-Chlorobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate (): 1-Position: 4-Chlorobenzyl group. 5-Position: Methyl group. The methyl group at C5 reduces polarity compared to hydroxyl or formyl derivatives .

2.2 Substituent Variations at the 5-Position

- 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid (): 5-Position: Methyl group instead of hydroxyl. 4-Position: Carboxylic acid instead of methyl ester. The methyl group at C5 reduces hydrogen-bonding capacity compared to the hydroxyl analogue, impacting crystal packing and intermolecular interactions .

- Methyl 5-Nitro-1H-1,2,3-Triazole-4-Carboxylate (): 5-Position: Nitro group. Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in substitution reactions.

2.3 Functional Group Modifications

- Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate ():

- 1-Position : Trifluoromethyl-pyrimidinyl group.

- 5-Position : Hexyl chain.

- Impact : The trifluoromethyl group enhances metabolic stability, while the hexyl chain increases hydrophobicity, likely improving blood-brain barrier penetration. Such modifications are valuable in CNS-targeted drug design .

Biological Activity

Methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 408327-37-7) is a compound belonging to the triazole class, characterized by its unique structural features that include a hydroxyl group at the 5-position and a carboxylate group at the 4-position. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9N3O3

- Molecular Weight : 219.20 g/mol

- Structural Significance : The presence of the hydroxyl and carboxylate groups enhances solubility and reactivity, contributing to its biological activity.

Pharmacological Properties

Compounds with a triazole moiety are known for their diverse pharmacological activities. This compound has been investigated for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.07 |

| MCF-7 | 8.55 |

| A549 | 7.01 |

These values suggest that the compound may act by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This effect is attributed to its ability to interfere with key signaling pathways involved in inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Compound Name | Key Features |

|---|---|

| Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | Lacks hydroxyl group at the 5-position |

| Ethyl 5-(difluoro)-triazole derivative | Contains fluorine substituents |

| 5-Methyltriazole carboxylic acid | Similar carboxylic acid functionality |

The hydroxyl group significantly enhances solubility and reactivity in biological systems, potentially increasing the compound's bioavailability and efficacy compared to other derivatives.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

Study on Anticancer Activity

A study conducted by Wei et al. demonstrated that triazole derivatives could inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in cancer cells. The study highlighted that compounds with similar structural motifs exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of triazole compounds revealed that they could inhibit MAPK signaling pathways, which are crucial in inflammatory responses. The study indicated that methyl 5-hydroxy derivatives showed enhanced inhibition compared to other triazoles .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted cyclization to construct the triazole core. Key steps include:

Precursor preparation : React phenyl azide with methyl propiolate under CuSO₄·5H₂O/sodium ascorbate catalysis to form the triazole backbone.

Hydroxylation : Introduce the 5-hydroxy group via oxidation (e.g., using H₂O₂/FeCl₃) or hydrolysis of a protected intermediate.

Purification : Recrystallize from ethanol/water or use silica gel chromatography .

Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–293 K.

Structure solution : Employ direct methods in SHELXT or charge-flipping algorithms.

Refinement : Refine anisotropically using SHELXL (for H-atom placement and displacement parameters). Validate geometry with WinGX/ORTEP .

Intermediate Question: What experimental assays are used to evaluate its biological activity?

Methodological Answer:

Common assays include:

| Assay Type | Protocol | Target |

|---|---|---|

| Antimicrobial | Broth microdilution (CLSI guidelines) against S. aureus and C. albicans | MIC (Minimum Inhibitory Concentration) |

| Anticancer | MTT assay on HeLa or MCF-7 cell lines | IC₅₀ (Half-maximal inhibition) |

| Enzyme Inhibition | Fluorescence-based assays for CYP450 isoforms | Binding affinity (Kᵢ) |

| Complement with molecular docking (AutoDock Vina) to predict binding modes . |

Advanced Question: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Methodological Answer:

Cross-validation : Compare results from SHELXL and Olex2 refinement pipelines.

Twinned data analysis : Use PLATON to check for pseudo-symmetry or twinning.

High-resolution datasets : Collect data at synchrotron sources (e.g., λ = 0.5 Å) to improve resolution (<0.8 Å).

Theoretical benchmarking : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian 16/B3LYP) .

Advanced Question: How does microwave-assisted synthesis improve yield compared to conventional methods?

Methodological Answer:

Microwave irradiation enhances reaction efficiency via dielectric heating:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12–24 h | 15–30 min |

| Yield | 60–70% | 85–92% |

| Byproducts | Moderate | Minimal |

| Example protocol: React precursors in DMF at 120°C (300 W, 20 min). Monitor via TLC . |

Intermediate Question: What strategies optimize solubility for in vitro assays?

Methodological Answer:

Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes.

pH adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate.

Surfactants : Add Tween-80 (0.1% w/v) for hydrophobic derivatives.

Validate solubility via dynamic light scattering (DLS) .

Advanced Question: How to design structure-activity relationship (SAR) studies for triazole derivatives?

Methodological Answer:

Core modifications : Replace the phenyl group with fluorophenyl or thiophene (synthesize via Sonogashira coupling).

Functional group tuning : Substitute the 5-hydroxy with amino or nitro groups.

Bioisosterism : Replace the carboxylate with sulfonamide or phosphonate.

Evaluate changes via comparative IC₅₀/Kᵢ profiling and QSAR modeling (e.g., CoMFA) .

Basic Question: How to assess compound stability under physiological conditions?

Methodological Answer:

HPLC-UV stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 h.

NMR monitoring : Track degradation peaks (¹H NMR, D₂O, 400 MHz).

LC-MS identification : Characterize degradation products (e.g., hydrolyzed carboxylate) .

Advanced Question: What computational tools predict interactions with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 4UX9 for CYP450).

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

Pharmacophore modeling : Generate models with LigandScout using active conformers .

Intermediate Question: What green chemistry approaches apply to its synthesis?

Methodological Answer:

Solvent-free synthesis : Use ball milling for azide-alkyne cycloaddition.

Biocatalysis : Employ lipases (e.g., CAL-B) for regioselective ester hydrolysis.

Recyclable catalysts : Immobilize Cu NPs on magnetic Fe₃O₄@SiO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.